N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate
Overview
Description
N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate is a chemical compound with the molecular formula C28H34N2O7S and a molecular weight of 542.64 g/mol. It is commonly used in peptide synthesis and serves as a protecting group for the amino acid lysine. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Cbz) group and the esterification of the carboxyl group with benzyl alcohol. The p-toluenesulfonate (tosylate) group is introduced to enhance the solubility and stability of the compound. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is produced in cleanroom environments to meet Good Manufacturing Practice (GMP) standards.
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).
Substitution: The tosylate group can be displaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for the hydrogenation of the Cbz group.
Acidic Hydrolysis: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used for the hydrolysis of the ester bond.
Nucleophilic Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used to displace the tosylate group.
Major Products Formed
Lysine Derivatives: Hydrolysis and deprotection reactions yield various lysine derivatives, which are useful intermediates in peptide synthesis.
Substituted Lysine Compounds: Nucleophilic substitution reactions produce substituted lysine compounds with diverse functional groups.
Scientific Research Applications
N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis to prevent unwanted reactions at the lysine amino group.
Biology: The compound is employed in the synthesis of peptide-based probes and inhibitors for studying enzyme activity and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including peptide drugs and enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate involves the protection of the lysine amino group through the formation of a stable carbamate linkage. This protection prevents the amino group from participating in side reactions during peptide synthesis. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the lysine amino group.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-lysine: Similar in structure but lacks the benzyl ester and tosylate groups.
N-Benzyloxycarbonyl-L-lysine thiobenzyl ester: Contains a thiobenzyl ester instead of a benzyl ester.
N-Benzyloxycarbonyl-L-leucine: Another amino acid derivative with a benzyloxycarbonyl protecting group.
Uniqueness
N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate is unique due to its combination of the Cbz protecting group, benzyl ester, and tosylate group, which provide enhanced stability, solubility, and ease of removal under mild conditions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Biological Activity
N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate (commonly referred to as N-Boc-Lys(Bzl)-TsOH) is a compound of significant interest in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, applications, and relevant research findings.
- Molecular Formula : C28H34N2O7S
- Molecular Weight : 542.644 g/mol
- CAS Number : 16964-83-3
Mechanisms of Biological Activity
N-Boc-Lys(Bzl)-TsOH exhibits various biological activities primarily attributed to its lysine derivative structure. The compound's benzyl ester group enhances its solubility and stability, which facilitates its interaction with biological systems.
- Protease Inhibition : The benzyl ester group has been shown to influence the substrate specificity of proteases such as papain, enhancing their ability to polymerize amino acids effectively. This property is critical in peptide synthesis and therapeutic applications .
- Cytotoxic Activity : Research indicates that derivatives of N-Boc-Lys can modulate the activity of cytotoxic T cells and natural killer (NK) cells, potentially enhancing their ability to target tumor cells. Specific esterase activities have been observed in T killer and NK cell lines, suggesting a role in immune response modulation .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, particularly Gram-positive bacteria and fungi. Its effectiveness is attributed to the structural characteristics that allow it to disrupt microbial cell membranes .
Study 1: Cytotoxic T Cell Activation
A study published in Biomacromolecules explored the activation of cytotoxic T cells through the application of N-Boc-Lys(Bzl)-TsOH. The results indicated that this compound could enhance the expression of specific enzymes associated with cytotoxicity, although the correlation between enzyme levels and cytolytic activity was not straightforward .
Study 2: Peptide Synthesis Efficiency
Another investigation focused on the use of N-Boc-Lys(Bzl)-TsOH in peptide synthesis via enzymatic catalysis. The presence of the benzyl ester was found to significantly increase the efficiency of polymerization reactions involving alanine and glycine, demonstrating its potential utility in biopharmaceutical applications .
Study 3: Antimicrobial Efficacy
A comprehensive analysis highlighted the antimicrobial properties of N-Boc-Lys(Bzl)-TsOH against various bacteria and fungi. The compound exhibited high activity against Gram-positive strains, with moderate effects on Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases .
Comparative Data Table
Property | Value |
---|---|
Molecular Weight | 542.644 g/mol |
CAS Number | 16964-83-3 |
Antimicrobial Activity | High against Gram-positive |
Cytotoxic T Cell Activation | Enhanced enzyme expression |
Peptide Synthesis Efficiency | Increased with benzyl ester |
Properties
IUPAC Name |
benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4.C7H8O3S/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10)/t19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZYKJHWKVREOQ-FYZYNONXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692828 | |
Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N~6~-[(benzyloxy)carbonyl]-L-lysinate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16964-83-3 | |
Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N~6~-[(benzyloxy)carbonyl]-L-lysinate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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